molecular formula C11H15N B13318482 [3-(1-Methylcyclopropyl)phenyl]methanamine

[3-(1-Methylcyclopropyl)phenyl]methanamine

Katalognummer: B13318482
Molekulargewicht: 161.24 g/mol
InChI-Schlüssel: IAYHMAVUQUUDMH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

[3-(1-Methylcyclopropyl)phenyl]methanamine: is an organic compound characterized by a phenyl ring substituted with a methanamine group and a 1-methylcyclopropyl group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of [3-(1-Methylcyclopropyl)phenyl]methanamine typically involves the reaction of a suitable precursor with reagents that introduce the methanamine and 1-methylcyclopropyl groups. One common method involves the use of acid-amine coupling reactions, where an acid chloride reacts with an amine under controlled conditions .

Industrial Production Methods: On an industrial scale, the preparation of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Analyse Chemischer Reaktionen

Types of Reactions: [3-(1-Methylcyclopropyl)phenyl]methanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different amine derivatives.

    Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can produce various substituted phenyl derivatives.

Wissenschaftliche Forschungsanwendungen

Chemistry: In chemistry, [3-(1-Methylcyclopropyl)phenyl]methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: The compound may be used in biological studies to investigate its effects on cellular processes and interactions with biomolecules. Its structural features make it a candidate for studying receptor binding and enzyme inhibition.

Medicine: In medicine, this compound could be explored for its potential therapeutic properties. Research may focus on its efficacy and safety as a drug candidate for various medical conditions.

Industry: Industrially, the compound can be utilized in the development of new materials, such as polymers and coatings, due to its chemical reactivity and stability.

Wirkmechanismus

The mechanism of action of [3-(1-Methylcyclopropyl)phenyl]methanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways and molecular interactions depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

  • [3-(1-Methylcyclopropyl)phenyl]methanamine hydrochloride
  • 1-[3-(1-Methylcyclopropyl)phenyl]methanamine

Comparison: Compared to similar compounds, this compound is unique due to its specific substitution pattern and structural features.

Eigenschaften

Molekularformel

C11H15N

Molekulargewicht

161.24 g/mol

IUPAC-Name

[3-(1-methylcyclopropyl)phenyl]methanamine

InChI

InChI=1S/C11H15N/c1-11(5-6-11)10-4-2-3-9(7-10)8-12/h2-4,7H,5-6,8,12H2,1H3

InChI-Schlüssel

IAYHMAVUQUUDMH-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC1)C2=CC=CC(=C2)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.